Temozolomide - 85622-93-1

Temozolomide

Catalog Number: EVT-284011
CAS Number: 85622-93-1
Molecular Formula: C6H6N6O2
Molecular Weight: 194.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Temozolomide (3,4-dihydro-3-methyl-4-oxoimidazo[5,1-d]-as-tetrazine-8-carboxamide) is an orally available alkylating agent with demonstrated activity in various cancer types, particularly gliomas. [] It is a prodrug that undergoes conversion to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), under physiological conditions. [] Its lipophilic nature allows it to cross the blood-brain barrier, making it particularly valuable for treating brain tumors like glioblastoma. [, , ]

Synthesis Analysis

Temozolomide's primary chemical reaction involves its conversion from a prodrug to its active metabolite, MTIC. This occurs spontaneously under physiological pH conditions through a non-enzymatic process. [] MTIC then acts as a methylating agent, primarily targeting DNA bases.

The efficacy of Temozolomide is often limited by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). [, , , , ] MGMT removes the methyl group from O6-MeG, thereby reversing Temozolomide's cytotoxic effect. [] Resistance to Temozolomide can arise from elevated MGMT levels, reduced mismatch repair (MMR) activity, or robust BER. [, , ]

Physical and Chemical Properties Analysis

Temozolomide is a lipophilic compound, enabling it to effectively cross the blood-brain barrier. [, , ] This property is crucial for its application in treating brain tumors, where it can reach therapeutically relevant concentrations within the central nervous system.

Applications
  • Glioblastoma Treatment: Temozolomide represents a cornerstone of glioblastoma treatment, often used in conjunction with radiotherapy and surgery. [, , , ] It has demonstrated the ability to prolong both progression-free survival and overall survival in patients with glioblastoma. [] Researchers are actively investigating strategies to enhance its efficacy, such as combining it with other agents like tumor-treating fields (TTFields) or exploring alternative dosing regimens. [, ]

  • Treatment of Other Cancers: Temozolomide's applications extend beyond glioblastoma to encompass other cancers, including melanoma, neuroendocrine tumors, and pituitary tumors. [, , , , , , ] While its efficacy varies depending on the specific tumor type and characteristics, it offers a valuable treatment option, particularly for tumors with limited treatment alternatives.

  • Overcoming Treatment Resistance: A significant focus of Temozolomide research involves overcoming treatment resistance. Strategies include combining it with agents that inhibit MGMT (e.g., lomeguatrib), PARP-1 (e.g., AG14361), or CA9 (e.g., SLC-0111). [, , ] Additionally, researchers are exploring the potential of immune-based therapies, such as natural killer (NK) cells, to enhance its antitumor effects. []

  • Investigating Drug Delivery and Pharmacokinetics: Studies utilize advanced techniques like intracerebral microdialysis (ICMD) to monitor Temozolomide concentrations in the brain, providing valuable insights into its pharmacokinetic properties and guiding the optimization of treatment regimens. [] Novel drug delivery systems, such as inhalation-based formulations, are also being explored to improve its therapeutic index and expand its applications. []

  • Understanding Tumor Biology and Resistance Mechanisms: Temozolomide serves as a tool to investigate tumor biology and uncover mechanisms underlying treatment resistance. Studies using patient-derived glioblastoma cells are revealing distinct molecular phenotypes associated with Temozolomide resistance, paving the way for personalized therapeutic approaches. [, ]

Future Directions
  • Personalized Medicine: Developing personalized treatment strategies based on a tumor's molecular profile, including MGMT status, MMR activity, and ALDH1A1 expression, to maximize therapeutic efficacy and minimize unnecessary toxicity. [, , ]

  • Combination Therapies: Further exploring and optimizing combination therapies that target multiple pathways involved in Temozolomide resistance, such as combining it with PARP inhibitors, MGMT inhibitors, anti-angiogenic agents, or immunotherapies. [, , , , ]

  • Novel Drug Delivery Systems: Developing innovative drug delivery systems to improve Temozolomide's penetration into the brain, reduce systemic toxicity, and enhance its delivery to tumor cells. []

  • Biomarkers of Response: Identifying reliable biomarkers that predict response to Temozolomide therapy, enabling clinicians to select patients who are most likely to benefit from treatment. [, , ]

  • Understanding Resistance Mechanisms: Continuing to elucidate the complex mechanisms underlying Temozolomide resistance, paving the way for developing novel therapeutic strategies that overcome these limitations. [, , ]

Dacarbazine

  • Compound Description: Dacarbazine (5-(3,3-dimethyl-1-triazeno)-imidazole-4-carboxamide) is a DNA-alkylating agent that has been a standard treatment for melanoma for several decades. [, ] Like temozolomide, it is a prodrug that requires hepatic activation. []

1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU)

  • Compound Description: BCNU is a chloroethylating agent that alkylates DNA, primarily at the O6 position of guanine. [] It has been used in the treatment of brain tumors, including glioblastoma. [, ]
  • Relevance: BCNU and temozolomide share a common mechanism of resistance involving the DNA repair protein O6-alkylguanine-DNA alkyltransferase (ATase). [] Inhibiting ATase can enhance the activity of both drugs. []

O6-benzylguanine

  • Compound Description: O6-Benzylguanine is a pseudosubstrate inhibitor of ATase, the DNA repair protein involved in resistance to temozolomide and other alkylating agents. [] It has been investigated in clinical trials in combination with BCNU. []

Lomeguatrib

  • Compound Description: Lomeguatrib ([6-(4-bromo-2-thienyl) methoxy]purin-2-amine) is a potent pseudosubstrate inhibitor of ATase. [] It has shown promising activity in preclinical studies, sensitizing various human tumor xenografts to temozolomide and other alkylating agents. []
  • Relevance: Lomeguatrib is a more potent ATase inhibitor than O6-benzylguanine and has demonstrated greater efficacy in preclinical studies when combined with temozolomide. [] This combination allows for higher doses of temozolomide compared to the combination of O6-benzylguanine and BCNU. []

N7-methylguanine and N3-methyladenine

  • Compound Description: N7-methylguanine and N3-methyladenine are DNA lesions induced by temozolomide. [] Unlike O6-methylguanine, these lesions are primarily repaired by the base excision repair (BER) pathway. [, ]
  • Relevance: In mismatch repair (MMR) deficient cells, which are resistant to temozolomide, PARP-1 inhibitors can enhance temozolomide's cytotoxicity. [] This effect is likely due to the inhibition of BER, leading to the accumulation of N7-methylguanine and N3-methyladenine lesions. []

Dihydrotanshinone (DHT)

  • Compound Description: DHT is a natural compound extracted from the Chinese medicinal plant Salvia miltiorrhiza. [] It exhibits antiproliferative effects on various cancer cell lines, including glioblastoma. [] DHT has been shown to induce apoptosis through endoplasmic reticulum stress and may sensitize cells to temozolomide. []
  • Relevance: Studies suggest that DHT can augment the efficacy of temozolomide in glioblastoma cells, both in MGMT-deficient and MGMT-expressing cell lines. [] This synergistic effect makes the combination of temozolomide and DHT a potential therapeutic option for glioblastoma, especially as DHT can penetrate the blood-brain barrier. []
  • Compound Description: SLC-0111 is an inhibitor of carbonic anhydrase 9 (CA9) and CA12. [] CA9 is a hypoxia-responsive gene that contributes to the altered pH gradient in tumor cells. [] Targeting CA9 with SLC-0111 may enhance the efficacy of temozolomide in treating glioblastoma. []
  • Relevance: Preclinical studies demonstrate that SLC-0111 combined with temozolomide can reduce GBM cell growth and induce cell cycle arrest by causing DNA damage. [] This combination also shifts tumor metabolism to a suppressed bioenergetic state in vivo and inhibits the enrichment of brain tumor-initiating cells (BTICs) after temozolomide treatment. []

[3-N-(11)C-methyl]temozolomide

  • Compound Description: [3-N-(11)C-methyl]temozolomide is a radiolabeled form of temozolomide used in positron emission tomography (PET) imaging. [] It allows researchers to track the distribution and uptake of temozolomide in the body, particularly in the brain. []
  • Relevance: The development of [3-N-(11)C-methyl]temozolomide enables studies to investigate the relationship between temozolomide uptake and treatment response in glioblastoma patients, providing valuable insights for personalized medicine approaches. []

Properties

CAS Number

85622-93-1

Product Name

Temozolomide

IUPAC Name

3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

Molecular Formula

C6H6N6O2

Molecular Weight

194.15 g/mol

InChI

InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)

InChI Key

BPEGJWRSRHCHSN-UHFFFAOYSA-N

SMILES

CN1C(=O)N2C=NC(=C2N=N1)C(=O)N

Solubility

5.09e+00 g/L

Synonyms

8-carbamoyl-3-methylimidazo(5,1-d)-1,2,3,5-tetrazin-4(3H)-one
CCRG 81045
CCRG-81045
CCRG81045
M and B 39831
M and B-39831
M and B39831
methazolastone
NSC 362856
NSC-362856
NSC362856
Temodal
Temodar
temozolomide
temozolomide hexyl ester
TMZ Bioshuttle
TMZ-Bioshuttle
TMZA-HE

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.